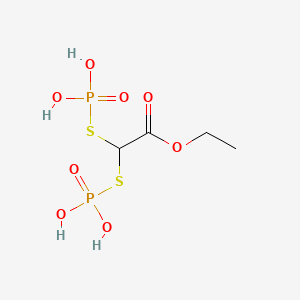
Acetic acid, bis(phosphonothio)-, 1-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, bis(phosphonothio)-, 1-ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by the presence of phosphonothio groups, which are derivatives of phosphonic acid where sulfur replaces one of the oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Esters, including acetic acid, bis(phosphonothio)-, 1-ethyl ester, are typically synthesized through the esterification process. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the reaction would involve acetic acid and an alcohol containing the phosphonothio group. The catalyst commonly used is concentrated sulfuric acid, which facilitates the removal of water and drives the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of esters often involves the use of acid chlorides or anhydrides instead of carboxylic acids. This method is more efficient and yields higher quantities of the desired ester. The reaction conditions typically include the use of a base to neutralize the by-products and maintain the reaction environment .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, bis(phosphonothio)-, 1-ethyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester into its constituent carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The alkoxy group in the ester can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, bis(phosphonothio)-, 1-ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, bis(phosphonothio)-, 1-ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to yield the carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the addition of hydride ions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simple ester with a similar structure but without the phosphonothio groups.
Ethyl butyrate: Another ester with a different alkyl group but similar reactivity.
Dimethyl phosphite: Contains phosphonic acid derivatives but lacks the ester functionality.
Uniqueness
Acetic acid, bis(phosphonothio)-, 1-ethyl ester is unique due to the presence of phosphonothio groups, which impart distinct chemical properties and reactivity. These groups can participate in unique substitution reactions and provide additional sites for chemical modification .
Propiedades
Número CAS |
93676-14-3 |
|---|---|
Fórmula molecular |
C4H10O8P2S2 |
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
(2-ethoxy-2-oxo-1-phosphonosulfanylethyl)sulfanylphosphonic acid |
InChI |
InChI=1S/C4H10O8P2S2/c1-2-12-3(5)4(15-13(6,7)8)16-14(9,10)11/h4H,2H2,1H3,(H2,6,7,8)(H2,9,10,11) |
Clave InChI |
QNDDQGLAGZHHJY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(SP(=O)(O)O)SP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


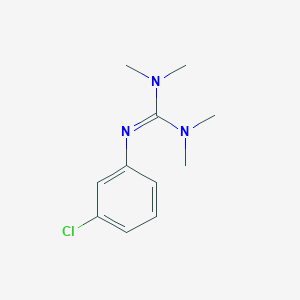
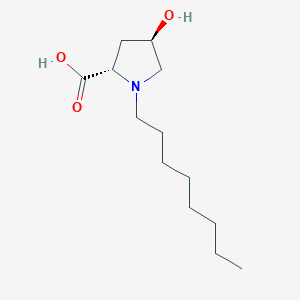
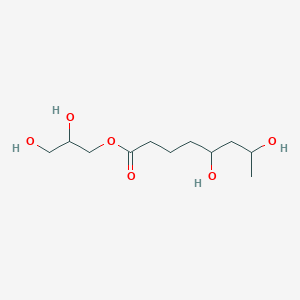

![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
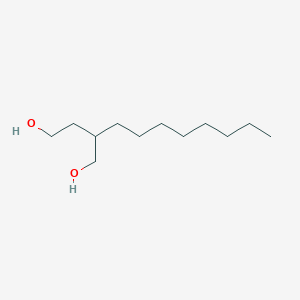
![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)
![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
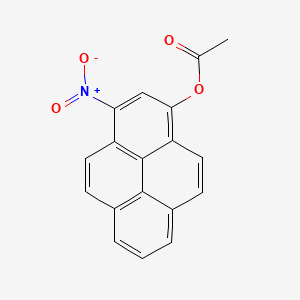

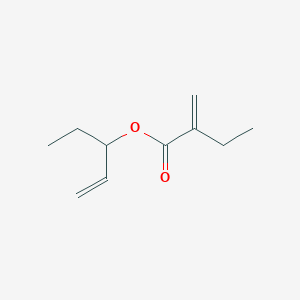
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
